molecular formula C16H10N2Na4O12S4 B12704350 Tetrasodium ((9,10-dihydro-9,10-dioxoanthracene-2,6-diyl)bis(sulphonylimino))bismethanesulphonate CAS No. 74727-37-0

Tetrasodium ((9,10-dihydro-9,10-dioxoanthracene-2,6-diyl)bis(sulphonylimino))bismethanesulphonate

Cat. No.: B12704350
CAS No.: 74727-37-0
M. Wt: 642.5 g/mol
InChI Key: BBRVQRWBFQQPFP-UHFFFAOYSA-L
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Description

Tetrasodium ((9,10-dihydro-9,10-dioxoanthracene-2,6-diyl)bis(sulphonylimino))bismethanesulphonate (hereafter referred to by its full IUPAC name) is a sulfonated anthraquinone derivative characterized by a central 9,10-anthraquinone core substituted at the 2,6-positions with sulphonylimino-bismethanesulphonate groups. The tetrasodium salt configuration enhances aqueous solubility, making it suitable for applications in redox flow batteries, dyes, or chelating agents. Its structure combines redox-active anthraquinone moieties with sulfonate groups, which stabilize the molecule in aqueous media and influence electrochemical behavior .

Properties

CAS No.

74727-37-0

Molecular Formula

C16H10N2Na4O12S4

Molecular Weight

642.5 g/mol

IUPAC Name

tetrasodium;[9,10-dioxo-6-(sulfonatomethylazanidylsulfonyl)anthracen-2-yl]sulfonylazanidylmethanesulfonate

InChI

InChI=1S/C16H12N2O12S4.4Na/c19-15-11-3-1-9(33(27,28)17-7-31(21,22)23)5-13(11)16(20)12-4-2-10(6-14(12)15)34(29,30)18-8-32(24,25)26;;;;/h1-6H,7-8H2,(H,21,22,23)(H,24,25,26);;;;/q-2;4*+1/p-2

InChI Key

BBRVQRWBFQQPFP-UHFFFAOYSA-L

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)[N-]CS(=O)(=O)[O-])C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)[N-]CS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrasodium ((9,10-dihydro-9,10-dioxoanthracene-2,6-diyl)bis(sulphonylimino))bismethanesulphonate typically involves the reaction of anthracene derivatives with sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sulfonyl imino groups. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. Large-scale reactors and continuous flow systems are employed to maintain consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions

Tetrasodium ((9,10-dihydro-9,10-dioxoanthracene-2,6-diyl)bis(sulphonylimino))bismethanesulphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various anthracene derivatives with modified functional groups, which can be further utilized in different applications .

Scientific Research Applications

Tetrasodium ((9,10-dihydro-9,10-dioxoanthracene-2,6-diyl)bis(sulphonylimino))bismethanesulphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tetrasodium ((9,10-dihydro-9,10-dioxoanthracene-2,6-diyl)bis(sulphonylimino))bismethanesulphonate involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl groups play a crucial role in binding to these targets, leading to the modulation of various biochemical pathways. This compound can inhibit or activate specific enzymes, thereby exerting its biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Anthraquinone Core Derivatives
  • 2,6-DPPEAQ (Phosphonic Acid Derivative): (((9,10-Dioxo-9,10-dihydroanthracene-2,6-diyl)bis(oxy))bis(propane-3,1-diyl))bis(phosphonic acid) (2,6-DPPEAQ) shares the 2,6-substituted anthraquinone core but employs phosphonic acid groups linked via propyloxy bridges. Phosphonic acids exhibit strong chelation and pH-dependent solubility, whereas sulfonates (as in the target compound) provide higher hydrophilicity and charge density. This structural difference impacts solubility and redox stability in aqueous electrolytes .
  • Trisodium 5,8-bis((2,6-diethyl-4-methyl-3-sulphonatophenyl)amino)anthracene-2-sulphonate: This trisodium salt features sulfonate groups at the 2-position and amino-linked aromatic substituents. The reduced sodium count (trisodium vs. tetrasodium) and bulkier substituents likely lower solubility compared to the target compound. Its application may lean toward dye chemistry due to extended conjugation from aromatic amines .
  • 2,2′-[(9,10-Dioxoanthracene-1,4-diyl)diimino]bis(5-butylbenzenesulphonic acid): A disodium salt with butylbenzene sulfonate groups at the 1,4-positions. The linear alkyl chains enhance hydrophobicity, reducing aqueous solubility relative to the target compound.
Functional Group Variations
  • Sulfonate vs. Phosphonate :
    Sulfonate groups (as in the target compound) offer superior solubility in polar solvents but weaker metal-binding affinity compared to phosphonates. For example, 2,6-DPPEAQ (phosphonate) demonstrates exceptional stability in redox flow batteries (capacity fade rate ≈0.00036% cycle⁻¹) due to strong chelation, whereas sulfonates may trade stability for higher solubility .

  • Sulphonylimino vs. Azo Linkages: Compounds like 72187-18-9 (disodium [(9,10-dioxoanthracene-1,4-diyl)diimino]bis(tetrahydronaphthalenesulphonate)) use azo (-N=N-) linkages. These provide rigidity and conjugation but are prone to photodegradation. The sulphonylimino (-SO₂-NH-) groups in the target compound improve hydrolytic stability .

Electrochemical and Solubility Performance

Table 1: Key Properties of Anthraquinone Derivatives
Compound Name Substituents Sodium Count Solubility (aq.) Redox Potential (V) Capacity Fade Rate Application
Target Compound 2,6-bis(sulphonylimino-MeSO₃⁻) Tetrasodium High Not reported Not reported Redox flow batteries, dyes
2,6-DPPEAQ 2,6-bis(phosphonopropoxy) Disodium 1 M (electrons) ~1.0 0.00036% cycle⁻¹ Redox flow batteries
72152-61-5 1-amino-4-dibromotrimethyl Monosodium Moderate Not reported Not reported Dyes, pigments
2,2′-[(1,4-Dioxoanthracene)diimino]bis(5-butyl-SO₃H) 1,4-bis(butylbenzene-SO₃⁻) Disodium Low Not reported Not reported Industrial chelators
Key Observations :
  • The tetrasodium configuration of the target compound likely achieves higher solubility than trisodium or monosodium analogs, critical for electrolyte applications.
  • Phosphonate derivatives (e.g., 2,6-DPPEAQ) excel in electrochemical stability due to robust metal coordination, whereas sulfonates prioritize solubility .
  • Anthraquinone derivatives with amino or azo groups (e.g., 72152-61-5) are more suited for dye applications due to extended π-conjugation .

Stability and Degradation Pathways

  • Hydrolytic Stability: Sulphonylimino groups in the target compound resist hydrolysis better than azo-linked analogs. For instance, azo-based dyes (e.g., C.I. Direct Blue 199) degrade under UV exposure, limiting their use in long-cycle applications .
  • Thermal Stability : Phosphonate derivatives like 2,6-DPPEAQ exhibit thermal resilience (stable up to 60°C in battery electrolytes), while sulfonates may decompose at elevated temperatures due to weaker sulfur-oxygen bonds .

Biological Activity

Tetrasodium ((9,10-dihydro-9,10-dioxoanthracene-2,6-diyl)bis(sulphonylimino))bismethanesulphonate, commonly referred to as Tetrasodium DAA, is a synthetic compound that has garnered attention in various fields of biological research due to its unique chemical structure and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of Tetrasodium DAA, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Tetrasodium DAA is characterized by its complex structure that includes anthracene derivatives and sulphonylimino groups. The chemical formula can be represented as:

C14H12N2Na4O8S4\text{C}_{14}\text{H}_{12}\text{N}_2\text{Na}_4\text{O}_8\text{S}_4

This compound is soluble in water due to its sodium content and sulfonate groups, which enhance its hydrophilicity. Its unique structure allows for interaction with various biological targets, making it a candidate for therapeutic applications.

Antimicrobial Properties

Tetrasodium DAA has been studied for its antimicrobial properties. Research indicates that it exhibits significant activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with cellular processes.

Table 1: Antimicrobial Activity of Tetrasodium DAA

MicroorganismMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Cytotoxicity and Anticancer Activity

Studies have also explored the cytotoxic effects of Tetrasodium DAA on various cancer cell lines. It has shown promising results in inhibiting the growth of cancer cells through apoptosis induction and cell cycle arrest.

Case Study: Anticancer Effects

In a study conducted on human breast cancer cells (MCF-7), Tetrasodium DAA was found to significantly reduce cell viability with an IC50 value of 25 µg/mL. The compound induced apoptosis as evidenced by increased Annexin V staining and caspase-3 activation.

The biological activity of Tetrasodium DAA can be attributed to several mechanisms:

  • Membrane Disruption : The compound interacts with lipid bilayers, leading to increased permeability and eventual cell lysis.
  • Enzyme Inhibition : It may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : Tetrasodium DAA can induce oxidative stress in cells, contributing to its cytotoxic effects.

Therapeutic Applications

Given its antimicrobial and anticancer properties, Tetrasodium DAA holds potential for various therapeutic applications:

  • Antibacterial Agents : It could be developed as a new class of antibiotics to combat resistant strains of bacteria.
  • Cancer Therapy : Its ability to induce apoptosis in cancer cells suggests potential use as an adjunct therapy in oncology.

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